1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-cyclohexyl-4-methylene-
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Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-cyclohexyl-4-methylene- is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multi-step organic reactions. One common method includes the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction is carried out under reflux conditions in xylene with 4-methylbenzenesulphonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar organic reactions scaled up for industrial use, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their effects on neural calcium uptake and protection against brain edema.
Medicine: Explored for their anticonvulsant properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels. These compounds inhibit calcium uptake in neurons, which can protect against brain edema and improve memory and learning deficits . The exact molecular targets and pathways are still under investigation, but their effects on GABAA receptors have been noted .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
6,9-Diazaspiro(4.5)decane-8,10-diones: Studied for their potential in treating neurological disorders.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct physicochemical properties. This structure is essential for their biological activity, particularly their interaction with neural calcium channels and GABAA receptors .
Properties
CAS No. |
134069-81-1 |
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Molecular Formula |
C30H36F2N2O2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-cyclohexyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C30H36F2N2O2/c1-22-30(36-29(35)34(22)27-6-3-2-4-7-27)17-20-33(21-18-30)19-5-8-28(23-9-13-25(31)14-10-23)24-11-15-26(32)16-12-24/h9-16,27-28H,1-8,17-21H2 |
InChI Key |
WMZXBIYCKCIDTB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1C5CCCCC5 |
Origin of Product |
United States |
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